N-(2-chloro-4-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
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Overview
Description
N-(2-chloro-4-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with a chloro-methylphenyl group and a formyl-indole moiety, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.
Formylation: The indole ring can be formylated using Vilsmeier-Haack reaction.
Acetamide Formation: The final step involves the reaction of the formyl-indole with 2-chloro-4-methylphenyl acetic acid under amide formation conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or CrO₃.
Reduction: Reagents like NaBH₄ or LiAlH₄.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The formyl group could form covalent bonds with nucleophilic sites in proteins, while the indole moiety could engage in π-π interactions with aromatic amino acids.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-4-methylphenyl)-2-(1H-indol-1-yl)acetamide: Lacks the formyl group.
N-(2-chloro-4-methylphenyl)-2-(3-hydroxy-1H-indol-1-yl)acetamide: Has a hydroxy group instead of a formyl group.
Uniqueness
N-(2-chloro-4-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is unique due to the presence of both a chloro-methylphenyl group and a formyl-indole moiety, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C18H15ClN2O2 |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(3-formylindol-1-yl)acetamide |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-6-7-16(15(19)8-12)20-18(23)10-21-9-13(11-22)14-4-2-3-5-17(14)21/h2-9,11H,10H2,1H3,(H,20,23) |
InChI Key |
NJGKRUPEQPQQKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O)Cl |
Origin of Product |
United States |
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